N-t-butyl 3-nitrobenzenesulfonamide
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Overview
Description
N-t-butyl 3-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14N2O4S. It is a sulfonamide derivative, characterized by the presence of a nitro group and a tert-butyl group attached to a benzenesulfonamide core. This compound is typically a pale yellow solid and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Biochemical Pathways
The biochemical pathways affected by N-t-butyl 3-nitrobenzenesulfonamide are currently unknown
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature . These conditions help to maintain the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-t-butyl 3-nitrobenzenesulfonamide can be synthesized through the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-t-butyl 3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: N-t-butyl 3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Sulfonic acids or other oxidized derivatives.
Scientific Research Applications
N-t-butyl 3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Medicine: While not a drug itself, derivatives of this compound are explored for their potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-butyl 3-nitrobenzenesulfonamide
- N-methyl 3-nitrobenzenesulfonamide
- N-ethyl 3-nitrobenzenesulfonamide
Comparison
N-t-butyl 3-nitrobenzenesulfonamide is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interaction with other molecules. Compared to N-butyl 3-nitrobenzenesulfonamide, the tert-butyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity. The tert-butyl group can also enhance the compound’s stability and solubility in organic solvents.
Properties
IUPAC Name |
N-tert-butyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-5-8(7-9)12(13)14/h4-7,11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFXZEXYBBMXBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387305 |
Source
|
Record name | N-t-butyl 3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
424818-25-7 |
Source
|
Record name | N-t-butyl 3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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